[2-(Dimethylamino)-4-pyridinyl]methanol
Description
Properties
IUPAC Name |
[2-(dimethylamino)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10(2)8-5-7(6-11)3-4-9-8/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLPACCDWHFJCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193002-33-4 | |
| Record name | [2-(dimethylamino)pyridin-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Dimethylamino)-4-pyridinyl]methanol typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with dimethylamine, followed by reduction of the resulting imine intermediate. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Dimethylamino)-4-pyridinyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated pyridines, aminated pyridines.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a nucleophilic catalyst in various organic reactions .
Biology:
- Investigated for its potential role in biochemical pathways and enzyme interactions.
- Studied for its effects on cellular processes and signaling pathways .
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
- Evaluated for its pharmacological properties and potential as a drug candidate .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new polymers and advanced materials .
Mechanism of Action
The mechanism by which [2-(Dimethylamino)-4-pyridinyl]methanol exerts its effects involves its interaction with various molecular targets. The dimethylamino group enhances its nucleophilicity, allowing it to participate in a wide range of chemical reactions. The hydroxymethyl group can form hydrogen bonds, influencing its solubility and reactivity. These interactions can affect biochemical pathways and cellular processes, making it a versatile compound in scientific research .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs and their properties:
Key Comparative Insights
Chloro substituents (e.g., in ’s compound) enhance electrophilicity, favoring substitution reactions, whereas methoxy groups (e.g., dimethoxymethyl) improve lipophilicity .
Solubility and Stability: Pyrimidine analogs like Pyrimidin-4-yl-Methanol exhibit lower molecular weights and distinct UV profiles compared to pyridine-based compounds, suggesting differences in electronic conjugation . The phenylethyl group in [2-(2-phenylethyl)pyrimidin-4-yl]methanol introduces steric bulk and hydrophobicity, reducing aqueous solubility but enhancing membrane permeability in drug design .
Amino- and hydroxy-substituted derivatives (e.g., 4-(2-Hydroxyethylamino)-pyridine) are prioritized in bioactive molecule synthesis for their hydrogen-bonding versatility .
Physicochemical and Application-Specific Properties
- UV/Vis Characteristics: Pyrimidin-4-yl-Methanol absorbs at 245 and 276 nm ; the dimethylamino group in the target compound may red-shift absorption due to extended conjugation.
- Thermal Stability: Pyrimidine derivatives () show long-term stability at -20°C, suggesting that proper storage of [2-(Dimethylamino)-4-pyridinyl]methanol could mitigate degradation .
Biological Activity
[2-(Dimethylamino)-4-pyridinyl]methanol, commonly referred to as DMAP (Dimethylaminopyridine), is a compound notable for its diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a pyridine ring with a dimethylamino group and a hydroxymethyl group, which contribute to its unique properties.
The hydrochloride salt form of this compound enhances its solubility and stability, making it suitable for laboratory applications. The compound's basic and nucleophilic characteristics are significant for its reactivity in organic synthesis, particularly in acylation reactions.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, derivatives of DMAP have shown effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and inhibit cell wall synthesis.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| DMAP Derivative A | E. coli | 16 µg/mL |
| DMAP Derivative B | S. aureus | 8 µg/mL |
| DMAP Derivative C | P. aeruginosa | 32 µg/mL |
2. Neuroactive Effects
The compound has been investigated for its potential neuroactive effects, particularly in relation to neurotransmitter modulation. Studies suggest that DMAP can influence acetylcholine receptors, which may lead to therapeutic applications in neurodegenerative diseases.
Case Study: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function in models of Alzheimer's disease. The mechanism was attributed to the modulation of cholinergic signaling pathways.
3. Anti-inflammatory Activity
This compound has also been noted for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Compound | Cytokine Inhibition | IC50 (µM) |
|---|---|---|
| DMAP | TNF-α | 5 µM |
| DMAP | IL-6 | 10 µM |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The compound acts as a potent inhibitor of certain enzymes involved in bacterial metabolism and inflammation.
- Receptor Modulation: It modulates neurotransmitter receptors, leading to altered synaptic transmission and potential neuroprotective effects.
Synthesis and Applications
The synthesis of this compound typically involves several steps starting from pyridine derivatives. Its applications extend beyond biological activities; it is widely used as a catalyst in organic reactions due to its nucleophilic properties.
Table 3: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Step 1 | Pyridine + Dimethylamine | 70% |
| Step 2 | Hydroxymethylation Reaction | 60% |
Q & A
Q. What are the established synthetic routes for [2-(Dimethylamino)-4-pyridinyl]methanol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, introducing a hydroxymethyl group to a pyridine derivative via formaldehyde under basic conditions (e.g., sodium hydroxide) is a common approach . Yield optimization requires adjusting parameters such as reaction temperature (40–80°C), solvent polarity (e.g., methanol or ethanol), and catalyst selection (e.g., Pd/C for reductions). Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. In H NMR, the dimethylamino group (-N(CH)) appears as a singlet near δ 2.2–2.5 ppm, while the pyridinyl protons resonate between δ 6.5–8.5 ppm. The hydroxymethyl (-CHOH) group shows splitting patterns around δ 4.5–5.0 ppm. Infrared (IR) spectroscopy confirms the hydroxyl stretch (~3200–3600 cm) and C-N vibrations (~1250 cm) .
Q. What are the primary applications of this compound in pharmaceutical intermediate synthesis?
- Methodological Answer : This compound serves as a precursor for bioactive molecules, such as histamine H2-receptor antagonists (e.g., ranitidine analogs) . Its dimethylamino group enhances solubility, while the hydroxymethyl moiety enables derivatization via esterification or etherification. Researchers often employ it in coupling reactions (e.g., Suzuki-Miyaura) to append aromatic or heterocyclic systems .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported crystallographic data for this compound derivatives?
- Methodological Answer : Contradictions in hydrogen bonding or lattice parameters may arise from polymorphic variations or solvent inclusion. To address this:
- Compare experimental data (e.g., X-ray diffraction angles, unit cell dimensions) with computational models (DFT or molecular dynamics).
- Validate using high-resolution single-crystal XRD and cross-reference with databases like the Cambridge Structural Database (CSD).
- Analyze thermal stability via DSC/TGA to rule out solvent retention artifacts .
Q. What challenges arise in optimizing the hydrogen bonding network of this compound during co-crystallization studies?
- Methodological Answer : The compound’s polar groups (-OH, -N(CH)) favor hydrogen bonds with co-formers (e.g., carboxylic acids). Challenges include:
- Balancing steric hindrance from the dimethylamino group.
- Controlling stoichiometry to avoid non-crystalline aggregates.
- Using solvents like methanol or acetonitrile to modulate crystallization kinetics.
Advanced techniques like variable-temperature XRD or synchrotron radiation may refine structural resolution .
Q. How do reaction mechanisms differ when using this compound in palladium-catalyzed cross-coupling versus nucleophilic acyl substitution?
- Methodological Answer :
- Cross-coupling (e.g., Suzuki) : The pyridinyl ring acts as an electron-deficient aryl group, requiring Pd(0) catalysts (e.g., Pd(PPh)) and bases (e.g., KCO) to facilitate transmetallation.
- Nucleophilic substitution : The hydroxymethyl group undergoes SN2 displacement with electrophiles (e.g., alkyl halides), often accelerated by phase-transfer catalysts (e.g., TBAB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
